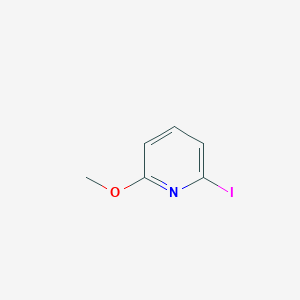

2-Iodo-6-methoxypyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Iodo-6-methoxypyridine and its derivatives has been explored through various methods, including halogenation, methoxylation, and nucleophilic substitution reactions. A common approach involves the reaction of 3-methoxy-6-methylpyridine with KI and I2 in tetrahydrofuran solution, yielding 2-Iodo-3-methoxy-6-methylpyridine with three independent molecules in the asymmetric unit, demonstrating the compound's synthetic accessibility and versatility (Guo et al., 2009).

Molecular Structure Analysis

The crystal structure of 2-Iodo-3-methoxy-6-methylpyridine reveals that the compound crystallizes with three independent molecules in the asymmetric unit. The methoxy and methyl groups align on opposite sides, demonstrating the molecule's planarity and the influence of substituents on its structural conformation (Guo et al., 2009).

Chemical Reactions and Properties

2-Iodo-6-methoxypyridine participates in various chemical reactions, including nucleophilic substitution, coupling reactions, and as an intermediate in the synthesis of heterocyclic compounds. Its reactivity toward hard and soft nucleophiles has been assessed, demonstrating substitution at specific positions depending on the nucleophile type. This reactivity pattern underscores the compound's utility in synthetic chemistry for constructing diverse molecular architectures (Ranjbar‐Karimi et al., 2019).

Physical Properties Analysis

The physical properties of 2-Iodo-6-methoxypyridine, such as melting point, solubility, and crystalline structure, are critical for its application in synthesis. The compound's melting point and crystalline structure have been detailed, providing essential information for its handling and use in chemical synthesis (Jianlong, 2007).

Applications De Recherche Scientifique

Synthesis of Heterocycles and Alkaloids :

- 2-Iodo-6-methoxypyridine derivatives are used as precursors for synthesizing various furan-fused heterocycles, which have potential applications in organic and medicinal chemistry (Conreaux et al., 2008).

- These compounds also play a role in the synthesis of Lycopodium alkaloids, contributing to the development of natural product synthesis (Bisai & Sarpong, 2010).

Organic Synthesis Methods :

- 2-Iodo-6-methoxypyridine derivatives are involved in nucleophilic amination, offering concise access to aminopyridines, which are of interest in medicinal chemistry (Pang et al., 2018).

- The deprotonative metalation of methoxypyridines using lithium–iron combinations is another area of study, enhancing the understanding of reaction mechanisms in organic synthesis (Nagaradja et al., 2012).

Antiproliferative Activity in Cancer Research :

- Certain derivatives of 2-Iodo-6-methoxypyridine exhibit antiproliferative activity in melanoma cells, indicating potential applications in cancer treatment (Hedidi et al., 2016).

Vibrational and Electronic Spectra Analysis :

- Studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine, a related compound, contribute to the understanding of molecular structure and properties using spectroscopic methods (Arjunan et al., 2011).

Inhibition of Base Excision Repair in Cancer Therapy :

- 2-Iodo-6-methoxypyridine derivatives are used in studying the inhibition of base excision repair pathways, providing insights into cancer therapy and radiosensitization (Taverna et al., 2003).

Safety and Hazards

2-Iodo-6-methoxypyridine is considered hazardous. It has a GHS07 pictogram and the signal word “Warning” is associated with it . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .

Mécanisme D'action

Target of Action

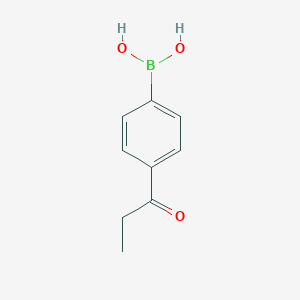

It is known to be used in suzuki–miyaura cross-coupling reactions , which suggests that its primary targets could be various organoboron reagents used in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 2-Iodo-6-methoxypyridine likely acts as an electrophile. The reaction involves the oxidative addition of the electrophilic organic group (2-Iodo-6-methoxypyridine) to a palladium catalyst, forming a new Pd–C bond .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, it participates in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .

Pharmacokinetics

Its molecular weight of 23502 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

As a participant in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .

Action Environment

The action, efficacy, and stability of 2-Iodo-6-methoxypyridine can be influenced by various environmental factors. For instance, in Suzuki–Miyaura cross-coupling reactions, the reaction conditions are exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups and the pH of the environment could potentially influence the action of 2-Iodo-6-methoxypyridine.

Propriétés

IUPAC Name |

2-iodo-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTZHYATPMNUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590345 | |

| Record name | 2-Iodo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182275-70-3 | |

| Record name | 2-Iodo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

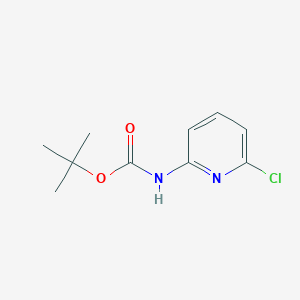

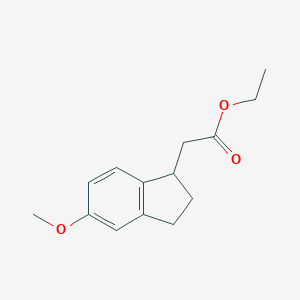

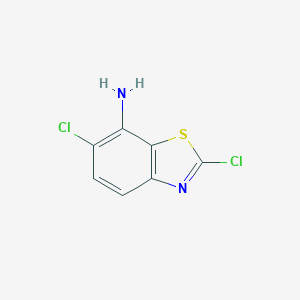

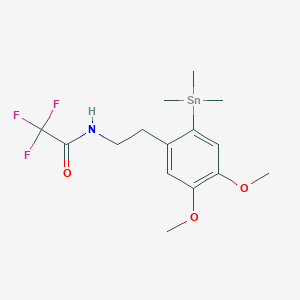

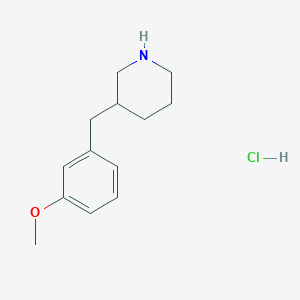

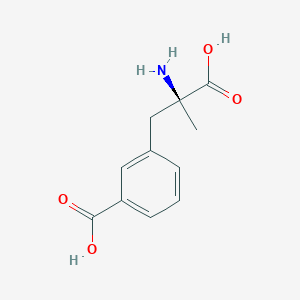

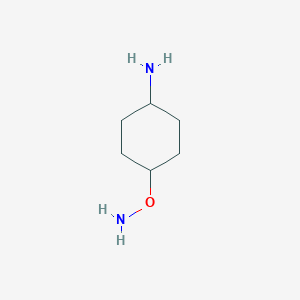

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B69065.png)